1-(2-methoxyphenyl)-4-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}piperazine
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Overview
Description
1-(2-Methoxyphenyl)-4-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}piperazine is a complex organic compound that features a piperazine ring substituted with a methoxyphenyl group and a pyrrolopyrimidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-methoxyphenyl)-4-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}piperazine typically involves multi-step organic reactions. One common route starts with the preparation of 1-(2-methoxyphenyl)piperazine, which can be synthesized by reacting 2-methoxyaniline with piperazine under specific conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
1-(2-Methoxyphenyl)-4-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}piperazine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups .
Scientific Research Applications
1-(2-Methoxyphenyl)-4-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}piperazine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(2-methoxyphenyl)-4-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}piperazine involves its interaction with specific molecular targets. It may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways . The exact pathways depend on the specific biological context and the compound’s structure .
Comparison with Similar Compounds
Similar Compounds
1-(2-Methoxyphenyl)piperazine: Shares the methoxyphenyl-piperazine core but lacks the pyrrolopyrimidine moiety.
Vortioxetine: An antidepressant with a piperazine core, but different functional groups.
Uniqueness
1-(2-Methoxyphenyl)-4-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}piperazine is unique due to its combination of the methoxyphenyl and pyrrolopyrimidine moieties, which confer specific chemical and biological properties not found in simpler piperazine derivatives .
Properties
Molecular Formula |
C18H21N5O |
---|---|
Molecular Weight |
323.4 g/mol |
IUPAC Name |
4-[4-(2-methoxyphenyl)piperazin-1-yl]-6-methyl-5H-pyrrolo[3,2-d]pyrimidine |
InChI |
InChI=1S/C18H21N5O/c1-13-11-14-17(21-13)18(20-12-19-14)23-9-7-22(8-10-23)15-5-3-4-6-16(15)24-2/h3-6,11-12,21H,7-10H2,1-2H3 |
InChI Key |
PWEMVOHVYIDBHV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(N1)C(=NC=N2)N3CCN(CC3)C4=CC=CC=C4OC |
Origin of Product |
United States |
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